(4R)-4-hydroxyhexan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106353-47-3 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(4R)-4-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1 |
InChI Key |
ODWYTDVNWFBCLV-ZCFIWIBFSA-N |
SMILES |
CCC(CC(=O)C)O |
Isomeric SMILES |
CC[C@H](CC(=O)C)O |
Canonical SMILES |
CCC(CC(=O)C)O |
Synonyms |
2-Hexanone, 4-hydroxy-, (4R)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4r 4 Hydroxyhexan 2 One
Enantioselective Synthesis Approaches
Asymmetric catalysis offers a powerful means to generate chiral molecules with high enantiomeric excess (ee). This is accomplished by using a small amount of a chiral catalyst to direct the formation of one enantiomer over the other.
Transition metal complexes bearing chiral ligands are highly effective for a range of asymmetric transformations. The asymmetric hydrogenation of dicarbonyl compounds is a prominent method for producing chiral hydroxy ketones. For instance, the hydrogenation of 3,4-hexanedione (B1216349) can be controlled to yield (4R)-hydroxyhexan-3-one, a structural isomer of the target compound. researchgate.net While direct synthesis of (4R)-4-hydroxyhexan-2-one via this specific substrate isn't detailed, the principle of asymmetric reduction of a prochiral diketone, such as 2,4-hexanedione (B1211359), using catalysts like chiral ruthenium(II) complexes, is a viable and established strategy. rsc.org These catalysts have demonstrated high efficiency and enantioselectivity in the reduction of various ketones.
Another approach involves the rhodium-catalyzed asymmetric aldol (B89426) reaction. While specific examples for this compound are not prevalent, related syntheses, such as the reaction of methyl isocyanoacetate with aldehydes, have been successfully catalyzed by chiral rhodium complexes, showcasing the potential of this method for creating chiral β-hydroxy carbonyl compounds. researchgate.net
Table 1: Representative Transition Metal-Catalyzed Syntheses for Chiral Hydroxy Ketones This table is illustrative of the types of catalytic systems used for similar transformations.
| Catalyst System | Reactants | Product Type | Reported Enantiomeric Excess (ee) |
| Chiral Ruthenium(II) Complexes | Prochiral Ketones/Diketones | Chiral Alcohols/Hydroxy Ketones | >95% |
| Chiral Rhodium(I) Complexes | Aldehydes and Isocyanoacetates | Chiral β-hydroxy-α-amino acids | High |
Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. The proline-catalyzed aldol reaction is a classic example, capable of producing chiral β-hydroxy ketones. The reaction between acetone (B3395972) and propionaldehyde, catalyzed by L-proline, can generate this compound. The stereochemical outcome is directed by the chiral catalyst, which forms a transient enamine with acetone, facilitating a stereoselective attack on the aldehyde. This method is attractive due to the low cost and availability of the catalyst.
Recent advancements in organocatalysis have expanded the toolbox for such transformations, including the use of various proline derivatives and other small molecules to improve yields and enantioselectivities. mdpi.com
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. core.ac.uk Enzymes and whole microorganisms can operate under mild conditions with exceptional stereocontrol.
Aldolases are enzymes that catalyze aldol reactions in nature and are classified as lyases (EC 4.1.2). researchgate.netenzyme-database.org They are powerful tools for asymmetric carbon-carbon bond formation. While many aldolases, such as fructose-1,6-bisphosphate aldolase (B8822740), are highly specific, others exhibit broader substrate tolerance. researchgate.net 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) from Thermotoga maritima (DERATma) has been shown to catalyze the aldol addition of various nucleophiles to aldehydes. csic.es For instance, it has been used in the synthesis of (R)-N-Cbz-6-amino-4-hydroxyhexan-2-one, a derivative of the target compound. researchgate.net Research has also focused on engineering aldolases to accept non-natural substrates, which could pave the way for a direct synthesis of this compound from acetone and propionaldehyde. tu-darmstadt.de
Whole-cell biocatalysis leverages the enzymatic machinery within living microorganisms to perform desired chemical transformations. core.ac.uk This approach is often more cost-effective than using isolated enzymes because it circumvents the need for enzyme purification and can provide in-situ cofactor regeneration.
The asymmetric reduction of 2,5-hexanedione (B30556) using Lactobacillus kefiri has been successfully employed to produce the enantiopure (5R)-hydroxyhexane-2-one, a constitutional isomer of the target compound. researchgate.net This demonstrates the potential of using microbial reductases to obtain chiral hydroxy ketones. In a similar vein, the reduction of 2,4-hexanedione using a suitable microorganism could yield this compound. Various yeast strains and bacteria possess alcohol dehydrogenases that can catalyze the stereoselective reduction of ketones. Furthermore, ene-reductases (EREDs) from the old yellow enzyme (OYE) family have shown unconventional activity in the monoreduction of α,β-dicarbonyl compounds, offering another potential biocatalytic route. acs.org
Table 2: Examples of Biocatalytic Synthesis of Chiral Hydroxy Ketones
| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Lactobacillus kefiri | 2,5-Hexanedione | (5R)-hydroxyhexane-2-one | >99% researchgate.net |
| DERA from T. maritima | N-Cbz-3-aminopropanal and propanone | (R)-N-Cbz-6-amino-4-hydroxyhexan-2-one | Not specified csic.esresearchgate.net |
| Ene-reductases (OYEs) | α,β-Dicarbonyls | α-Hydroxy Carbonyls | Up to >99.9% acs.org |
Biocatalytic Synthesis of this compound
Enzyme Engineering for Enhanced Stereoselectivity in this compound Production
The production of enantiomerically pure compounds such as this compound is critical in various chemical industries, and biocatalysis offers a powerful tool to achieve high stereoselectivity. rsc.org Alcohol dehydrogenases (ADHs) are particularly valuable enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, often with high selectivity. frontiersin.org Enzyme engineering has emerged as a key strategy to enhance the natural capabilities of these biocatalysts, tailoring them for specific industrial applications.
Engineering efforts often focus on modifying the enzyme's active site to improve substrate recognition, catalytic efficiency, and, most importantly, stereoselectivity. For instance, the ADH from Lactobacillus kefir is known to produce (R)-specific alcohols from a range of prochiral ketones with high enantiomeric excess (>99% ee). researchgate.net The gene for this NADP-dependent ADH has been isolated, sequenced, and expressed in Escherichia coli, facilitating its characterization and potential for engineering. researchgate.net The enzyme, a member of the short-chain dehydrogenase family, has shown maximum activity at 50°C and a pH of 7.0. researchgate.net
Directed evolution is a prominent technique in enzyme engineering. It involves creating libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired properties, such as improved selectivity for producing the (R)-enantiomer. This approach can even reverse the innate enantiopreference of an enzyme. frontiersin.org
Another advanced biocatalytic strategy is the use of aldolases. In one chemoenzymatic pathway, the synthesis of (R)-4-hydroxyhexan-2-one was achieved through an aldol addition reaction. tu-darmstadt.de This process utilized variants of 2-deoxy-D-ribose-5-phosphate aldolase (DERA) to catalyze the addition of propanone to an N-Cbz-protected amino aldehyde. csic.es Subsequent steps would then yield the target chiral hydroxyketone. The use of engineered aldolases in cascade reactions represents a sophisticated method for constructing complex chiral molecules from simple precursors. csic.es
Two-step enzymatic systems have also proven effective for producing doubly chiral compounds, a principle applicable to simpler molecules. For example, a system using two different recombinant enzymes—an old yellow enzyme from Saccharomyces cerevisiae and a reductase from Corynebacterium aquaticum—was used to synthesize (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net This highlights how a combination of engineered enzymes, coupled with cofactor regeneration systems (e.g., using glucose dehydrogenase), can lead to high yields and excellent stereochemical control. researchgate.net
Non-Enantioselective Chemical Synthesis Routes to 4-hydroxyhexan-2-one
While enzymatic methods offer high stereoselectivity, conventional chemical synthesis provides several non-enantioselective routes to produce racemic 4-hydroxyhexan-2-one. These methods are often robust and utilize readily available starting materials.
Conventional Multistep Synthetic Pathways
A primary and conventional route for synthesizing β-hydroxy ketones like 4-hydroxyhexan-2-one is the aldol condensation. This reaction typically involves the base-catalyzed condensation of a ketone with an aldehyde. For 4-hydroxyhexan-2-one, the reaction would occur between acetone (propanone) and butanal.
The general mechanism proceeds as follows:
A base, such as sodium hydroxide (B78521) (NaOH), deprotonates the α-carbon of acetone to form an enolate.
The nucleophilic enolate attacks the electrophilic carbonyl carbon of butanal.
Protonation of the resulting alkoxide intermediate yields the racemic β-hydroxy ketone, 4-hydroxyhexan-2-one.
This method is straightforward but generally results in a racemic mixture, as no chiral influence is present to favor the formation of one enantiomer over the other.
Reductive and Oxidative Methods for Hexanone Derivatives
A variety of reductive and oxidative methods are fundamental to the synthesis of hexanone derivatives, including the precursor and the final product, 4-hydroxyhexan-2-one.
Reductive Methods: The reduction of a ketone functional group is a key transformation. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent used to convert ketones to secondary alcohols. masterorganicchemistry.com This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. masterorganicchemistry.com While this is used to form the alcohol, the reverse—oxidation—is used to form the ketone. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but NaBH₄ is often preferred for its selectivity and safer handling. masterorganicchemistry.comorganicchemistrytutor.com Reductive amination is another versatile method where a ketone can be converted to an amine, involving the formation of an imine intermediate which is then reduced. organicchemistrytutor.comacs.orgub.eduthieme-connect.com
Oxidative Methods: The synthesis of ketones often involves the oxidation of secondary alcohols. Strong oxidizing agents like potassium dichromate (K₂Cr₂O₇) or chromic acid (H₂CrO₄) can be used to oxidize a secondary alcohol, such as hexan-2-ol, to the corresponding ketone, 2-hexanone. github.io Unlike primary alcohols, ketones are resistant to further oxidation under normal conditions, which makes this a reliable synthetic route. github.io Another approach involves the oxidation of silyl (B83357) enol ethers. For instance, 2-hydroxy-5-methyl-3-hexanone (B12690846) was synthesized by oxidizing the corresponding silyl enol ether with m-chloroperoxybenzoic acid (MCPBA). researchgate.net Ozonolysis of appropriately substituted alkenes also yields ketones. github.io
A specific example of oxidation in a related system is the conversion of 4-hydroxy-3-hexanone to 3,4-hexanedione using ozone as the oxidizing agent in the presence of water and acetic acid. google.com
Interactive Data Tables
Table 1: Enzyme Systems for Chiral Hydroxyalkanone Synthesis This table summarizes various enzymes and their applications in producing chiral hydroxyalkanones, including compounds structurally related to this compound.
| Enzyme/System | Source Organism | Substrate(s) | Product | Key Finding | Reference |
|---|---|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Lactobacillus kefir | Prochiral ketones | (R)-Alcohols | High enantioselectivity (>99% ee) for the (R)-enantiomer. | researchgate.net |
| Carbonyl Reductase (CPCR2) | Candida parapsilosis | Aliphatic diketones | (S)-α-Hydroxy ketones | Produces (S)-enantiomers with good enantiomeric excess (89-93%). | rsc.org |
| OYE2 and Reductase | S. cerevisiae, C. aquaticum | 2,6,6-trimethyl-2-cyclohexen-1,4-dione | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone | A two-step enzymatic reduction achieves high stereoselectivity (94% ee). | researchgate.net |
Table 2: Conventional Synthesis Methods for Hexanone Derivatives This table outlines common non-enantioselective chemical reactions for synthesizing ketones and hydroxy-ketones.
| Reaction Type | Reactant(s) | Product | Reagents/Conditions | Description | Reference |
|---|---|---|---|---|---|
| Aldol Condensation | Acetone, Butanal | 4-hydroxyhexan-2-one | Base catalyst (e.g., NaOH) | A standard method for forming β-hydroxy ketones, yielding a racemic mixture. | |
| Oxidation of Secondary Alcohol | Hexan-2-ol | 2-Hexanone | K₂Cr₂O₇ or H₂CrO₄ | Strong oxidation of a secondary alcohol to form a ketone. | github.io |
| Reduction of Ketone | Aldehydes, Ketones | Primary/Secondary Alcohols | Sodium Borohydride (NaBH₄) | Mild and selective reduction of carbonyls to alcohols. | masterorganicchemistry.com |
Stereochemical Investigations of 4r 4 Hydroxyhexan 2 One
Determination of Absolute and Relative Configurations
The absolute configuration of (4R)-4-hydroxyhexan-2-one is designated as 'R' according to the Cahn-Ingold-Prelog priority rules. openstax.org This assignment is based on the spatial arrangement of the four different substituents attached to the chiral carbon (C4): a hydroxyl group, a hydrogen atom, an ethyl group, and a CH₂C(O)CH₃ group.
The relative configuration of β-hydroxy ketones, including this compound, can often be determined using ¹H NMR spectroscopy. A specific method involves analyzing the ABX patterns of the α-methylene unit in the ¹H NMR spectra, which allows for visual assignment of the stereochemistry. nih.gov This technique has been validated across a wide range of β-hydroxy ketones. nih.gov
In enzymatic synthesis, the stereochemical outcome is often predictable. For instance, the reduction of 2,5-hexanedione (B30556) mediated by baker's yeast or specific reductases can yield this compound with high stereoselectivity. acs.orgrsc.org Similarly, aldolase-catalyzed reactions can produce stereochemically defined hydroxy ketones, where the configuration of the product is directed by the enzyme's active site. csic.esresearchgate.net For example, the addition of nucleophiles to electrophiles catalyzed by D-fructose-6-phosphate aldolase (B8822740) (FSA) variants often results in a predictable syn or anti diastereomer. researchgate.net
The absolute configuration of chiral alcohols, which can be derived from or are related to this compound, has been determined using techniques like the Mosher's method. researchgate.net This involves forming diastereomeric esters with a chiral reagent and analyzing their NMR spectra.
Methodologies for Chiral Purity and Enantiomeric Excess Assessment
The enantiomeric excess (e.e.) is a critical measure of the chiral purity of this compound. Various analytical techniques are employed to determine the e.e. with high accuracy.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method. d-nb.info This technique separates the enantiomers, allowing for their quantification and the calculation of the e.e. d-nb.info The choice of the chiral column and the mobile phase is crucial for achieving good separation.
Gas Chromatography (GC) on a chiral column is another powerful technique for separating and quantifying enantiomers of volatile compounds like β-hydroxy ketones. This method is often used to analyze the products of stereoselective reactions. researchgate.net
Enzymatic assays can also be utilized for assessing chiral purity. For instance, the enantioselective oxidation or reduction of a racemic mixture by a specific enzyme can be monitored to determine the amount of each enantiomer. researchgate.net
The following table summarizes some reported enantiomeric excess values for related hydroxy ketones obtained through various synthetic methods.
| Product | Synthetic Method | Catalyst/Enzyme | Enantiomeric Excess (e.e.) | Reference |
| (2S,5S)-Hexanediol | Bioreduction of 2,5-hexanedione | Recombinant Dehydrogenase (Gre2p) | >99.9% | rsc.org |
| (S)-β-Hydroxy Ketones | Bienzymatic Cascade | Lipase A or B from Candida antarctica | Excellent | rsc.org |
| Chiral trans β-Hydroxy Ketones | Palladium-Catalyzed Hydrogenation | Palladium Complex | High | researchgate.net |
| (R)-2-methyl-1-phenylpropan-1-ol | Bioreduction | Lactobacillus kefiri P2 | 91% | researchgate.net |
| (1S,2R)-Alcohol | Two-stage Biotransformation | Rhodococcus erythropolis | 99.4% | core.ac.uk |
Studies on Stereochemical Stability and Epimerization Processes
The stereochemical stability of this compound is an important consideration, as epimerization at the chiral center (C4) would lead to a loss of enantiomeric purity. Epimerization involves the inversion of the configuration at a single stereocenter.
Under certain conditions, such as in the presence of a base, β-hydroxy ketones can undergo a retro-aldol reaction followed by an aldol (B89426) addition. This process can lead to racemization if the conditions allow for the formation of a planar enolate intermediate, which can then be protonated from either face. Low temperatures during base-catalyzed reactions are often employed to minimize such racemization.
Enzymatic reactions, on the other hand, typically proceed with high stereochemical fidelity, and the products are generally stable under the reaction conditions. rsc.orgcore.ac.uk The enzyme's active site protects the chiral center from epimerization.
Studies on related systems, such as the racemization of supramolecular polymers, highlight the general principles of stereochemical inversion, although the specific mechanisms for this compound are not extensively detailed in the provided context. science.gov
Influence of Stereochemistry on Chemical Reactivity
The stereochemistry of this compound significantly influences its chemical reactivity, particularly in reactions involving the chiral center or adjacent functional groups.
In enzymatic transformations, the stereochemistry of the substrate is often critical for recognition by the enzyme's active site. For example, dehydrogenases can exhibit high enantioselectivity, preferentially oxidizing or reducing one enantiomer over the other. researchgate.netrsc.org The reduction of 2,3-hexanedione (B1216139) by butanediol (B1596017) dehydrogenase from Saccharomyces cerevisiae leads exclusively to the R-configured diol, demonstrating the enzyme's strict stereochemical control. rsc.org
In non-enzymatic reactions, the stereochemistry at C4 can direct the stereochemical outcome of subsequent transformations. For example, in an intramolecular reaction, the hydroxyl group at the chiral center can act as a directing group, influencing the approach of a reagent to another part of the molecule. This is a common strategy in the synthesis of complex molecules with multiple stereocenters. researchgate.net
The stereochemical configuration can also affect the physical properties of the molecule, which in turn can influence reaction rates. For instance, the two enantiomers of a chiral compound may have different solubilities in a chiral solvent, which could affect their reactivity in solution.
Advanced Analytical Characterization of 4r 4 Hydroxyhexan 2 One
Spectroscopic Analysis for Structural Elucidation
Spectroscopy is fundamental to determining the precise atomic arrangement of (4R)-4-hydroxyhexan-2-one. By interacting with electromagnetic radiation, molecules produce unique spectra that serve as fingerprints for their structure and composition.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are used to map out the connectivity of atoms. For this compound, the expected NMR signals provide confirmation of its structure. Although specific spectral data for this exact enantiomer is not widely published, the anticipated chemical shifts can be inferred from its structure and data from analogous compounds. researchgate.netacs.org
The ¹H NMR spectrum would show distinct signals for each unique proton environment, with coupling patterns (splitting) revealing adjacent protons. The ¹³C NMR spectrum would display a signal for each unique carbon atom, with its chemical shift indicating its electronic environment (e.g., carbonyl, alcohol-bearing carbon, or alkyl carbon). rsc.org
Interactive Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H NMR | Predicted ¹³C NMR | Notes |
| C1 (CH₃) | Triplet | ~10 ppm | Ethyl group terminal methyl. |
| C2 (CH₂) | Multiplet | ~30 ppm | Ethyl group methylene. |
| C3 (CH-OH) | Multiplet | ~68 ppm | Chiral center carbon bearing the hydroxyl group. |
| C4 (CH₂) | Multiplet | ~50 ppm | Methylene group adjacent to the carbonyl. |
| C5 (C=O) | N/A | ~209 ppm | Ketone carbonyl carbon. |
| C6 (CH₃) | Singlet | ~30 ppm | Methyl group adjacent to the carbonyl. |
| OH | Broad Singlet | N/A | Hydroxyl proton; shift is variable and depends on solvent/concentration. |
Mass spectrometry (MS) is a vital tool for determining the molecular weight and formula of a compound. metabolomexchange.org High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the elemental composition. nih.gov The exact mass of this compound is 116.083729621 Da. nih.gov
When coupled with techniques like gas chromatography (GC-MS), mass spectrometry also provides a fragmentation pattern that serves as a "molecular fingerprint." nih.gov While a specific published spectrum for this compound is not available, expected fragmentation would involve the loss of a water molecule (H₂O) from the hydroxyl group and alpha-cleavage adjacent to the ketone functional group.
Interactive Table: Key Mass Spectrometry Data for this compound
| Parameter | Value | Reference | Significance |
| Molecular Formula | C₆H₁₂O₂ | nih.gov | Defines the elemental composition. |
| Molecular Weight | 116.16 g/mol | nih.gov | Average molecular mass. |
| Monoisotopic Mass | 116.083729621 Da | nih.gov | Precise mass used in HRMS for formula confirmation. |
| XLogP3-AA | 0.2 | nih.gov | A computed measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | nih.gov | The hydroxyl group can donate a hydrogen bond. |
| Hydrogen Bond Acceptor Count | 2 | nih.gov | The hydroxyl and carbonyl oxygens can accept hydrogen bonds. |
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, making it an excellent method for identifying functional groups. beilstein-journals.org The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key hydroxyl (O-H) and carbonyl (C=O) groups.
For a similar compound, 4-hydroxypentan-2-one, characteristic peaks are observed around 3420 cm⁻¹ for the O-H stretch and 1705 cm⁻¹ for the C=O stretch. Similar absorption bands are expected for this compound.
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Hydroxyl (O-H) | Stretching | ~3600-3200 (broad) | Confirms the presence of the alcohol group. |
| Carbonyl (C=O) | Stretching | ~1715-1705 | Confirms the presence of the ketone. |
| C-H (sp³) | Stretching | ~3000-2850 | Indicates the aliphatic carbon-hydrogen bonds. |
| C-O | Stretching | ~1260-1000 | Indicates the carbon-oxygen single bond of the alcohol. |
Mass Spectrometry (MS) for Molecular Fingerprinting
Chromatographic Techniques for Separation and Quantification
Chromatography is essential for separating the (4R) enantiomer from its (4S) counterpart and for quantifying its purity. Because enantiomers have identical physical properties in a non-chiral environment, specialized chiral separation techniques are required. sigmaaldrich.com
Chiral Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable enantiomers. chiralpedia.com The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). nih.govgcms.cz These CSPs, often derivatives of cyclodextrins like in Chirasil-Dex columns, create transient, diastereomeric complexes with the enantiomers. nih.govsci-hub.se The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. uni-muenchen.de The enantiomeric separation of structurally similar compounds, such as 3-hydroxy-2-hexanone, has been successfully demonstrated using chiral GC, indicating its suitability for this compound. researchgate.net
Chiral High-Performance Liquid Chromatography (HPLC) is another primary method for resolving enantiomers, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. chiralpedia.comrsc.org The principle is similar to chiral GC, involving a chiral stationary phase that interacts differently with each enantiomer. csfarmacie.cz
CSPs for HPLC are often based on polysaccharides like cellulose (B213188) or amylose, available commercially under trade names such as Daicel CHIRALCEL and CHIRALPAK. rsc.orgmdpi.com The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for optimizing the separation. csfarmacie.cz The enantiomeric excess of a sample can be accurately determined by integrating the peak areas of the two separated enantiomers in the chromatogram. rsc.org
Preparative Chromatography for Isomer Isolation and Purification
The isolation and purification of this compound in high stereoisomeric purity is essential for its accurate characterization and for its application as a chiral building block in synthesis. Preparative chromatography is the primary methodology employed to achieve this, allowing for the separation of the desired (4R)-enantiomer from its (4S)-counterpart, as well as from other synthetic byproducts and starting materials. Techniques range from standard column chromatography for crude purification to more sophisticated high-performance liquid chromatography (HPLC) for high-resolution enantioseparation. csfarmacie.cznih.gov
Detailed Research Findings
Research efforts have successfully utilized several modes of preparative chromatography for the purification of this compound and its derivatives. The choice of method often depends on the scale of the separation and the required level of purity.
Standard and Flash Column Chromatography: For the purification of crude reaction mixtures, silica (B1680970) gel column chromatography is a common and effective first step. In the context of a chemoenzymatic synthesis of (R)-4-hydroxyhexan-2-one, the crude product was purified using flash column chromatography. tu-darmstadt.de This technique, which uses pressure to accelerate solvent flow through the stationary phase, allows for rapid and efficient separation. A reported synthesis yielded the target compound at 35% after such purification. tu-darmstadt.de Similarly, product purification by silica gel column chromatography has been noted in syntheses involving aldol (B89426) additions to produce chiral hydroxy ketones. csic.es These methods are effective for removing non-isomeric impurities.
Table 1: Purification of this compound via Column Chromatography
This table summarizes findings from a chemoenzymatic synthesis where column chromatography was used for purification.
| Technique | Stationary Phase | Mobile Phase System | Yield | Rf-value | Source |
| Flash Column Chromatography | Silica Gel | DCM/MeOH (10:1) | 35% | 0.31 | tu-darmstadt.de |
High-Performance Liquid Chromatography (HPLC): For the challenging task of separating stereoisomers, preparative or semi-preparative HPLC is the method of choice. csfarmacie.cznih.gov While specific preparative HPLC conditions for this compound are not extensively detailed, the successful separation of closely related hydroxy-ketone diastereomers demonstrates the viability of this approach. For instance, the diastereomers of (4R,5R)-5-(4-Chlorophenyl)-4-hydroxyhexan-2-one were successfully separated using semi-preparative HPLC. tu-dortmund.de
The key to separating enantiomers like (4R)- and (4S)-4-hydroxyhexan-2-one lies in the use of a chiral stationary phase (CSP). csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in resolving diverse classes of enantiomers. nih.gov Analytical separations are often developed first on columns like Chiralpak OJ-H or OD-H to establish the optimal mobile phase conditions before scaling up to a preparative format. rsc.org
Table 2: Semi-Preparative HPLC Separation of a Diastereomeric Hydroxy-ketone Analogue
This table details the experimental conditions used to separate the diastereomers of a compound structurally related to this compound, highlighting the applicability of HPLC for isomer resolution.
| Technique | Column Type | Mobile Phase | Outcome | Source |
| Semi-preparative HPLC | Not specified | EtOAc/cyclohexane (1:6) | Successful separation of diastereomers | tu-dortmund.de |
Other preparative techniques such as preparative thin-layer chromatography (TLC) can be employed for isolating small amounts of product, while preparative gas chromatography (GC) is a potential option for volatile compounds, with analytical chiral GC columns being used to confirm the enantiomeric excess of the separated fractions. tu-darmstadt.dethieme-connect.com High-speed counter-current chromatography (HSCCC) also presents a viable, support-free liquid-liquid chromatographic method for purification. scholarsportal.info The selection of the most appropriate technique is guided by the specific separation requirements, including sample volume, volatility, and the nature of the impurities.
Biological and Biochemical Relevance of 4r 4 Hydroxyhexan 2 One
Role as a Chiral Building Block in Natural Product Synthesis
The presence of a hydroxyl group and a ketone in a specific stereochemical arrangement allows (4R)-4-hydroxyhexan-2-one to serve as a versatile precursor in the construction of intricate molecular architectures.
This compound is a key intermediate in the synthesis of various bioactive lactones. For instance, it is a precursor to (4R,5S)-5-hydroxyhexan-4-olide, a naturally occurring lactone. mindat.orgjst.go.jp The synthesis of this and related lactones often involves the stereoselective reduction of the ketone functionality of a chiral hydroxy ketone, followed by intramolecular cyclization. The baker's yeast-mediated reduction of related ketones provides a useful method for obtaining optically active secondary alcohols, which can then be used as chiral building blocks for natural product synthesis. jst.go.jp
In microbial systems, pathways involving similar hydroxy ketones have been identified. For example, the degradation of testosterone (B1683101) by Comamonas testosteroni proceeds through the formation of 4-hydroxy-2-oxohexanoic acid. nih.govresearchgate.net This intermediate is formed via the hydration of 2-hydroxyhexa-2,4-dienoic acid, a reaction catalyzed by the enzyme TesE. nih.govuniprot.org The structural similarity suggests that this compound could participate in analogous biosynthetic or degradative pathways, serving as a precursor to other functionalized ketones and, upon further oxidation or reduction and cyclization, to various lactones. The rhizome of Osmunda japonica Thumb., for instance, contains several lactones including (4R,5S)-5-hydroxyhexan-4-olide. asianpubs.org
| Precursor | Product | Significance |
| This compound | (4R,5S)-5-Hydroxyhexan-4-olide | Natural product synthesis. mindat.orgjst.go.jp |
| 2-hydroxyhexa-2,4-dienoic acid | 4-hydroxy-2-oxohexanoic acid | Intermediate in testosterone degradation in Comamonas testosteroni. nih.govresearchgate.net |
The utility of this compound extends to its role as an intermediate in the total synthesis of complex and biologically active molecules. Chiral hydroxyethylene dipeptide isosteres, which are important components of HIV-1 protease inhibitors and renin inhibitors, can be synthesized from γ-keto esters. google.com These esters can be prepared through processes that may involve chiral hydroxy ketones as precursors. The diastereoselective reduction of a γ-keto ester leads to the formation of the desired hydroxyethylene dipeptide isostere. google.com
Furthermore, the acetogenin (B2873293) (-)-muricatacin, a cytotoxic (4R,5R)-5-hydroxyheptadecan-4-olide, has been synthesized through various routes, some of which utilize chiral building blocks that can be conceptually derived from precursors like this compound. nih.govcapes.gov.brresearchgate.net The synthesis of such complex lactones often relies on the stereocontrolled introduction of hydroxyl and alkyl functionalities, a process where a pre-existing chiral center, such as the one in this compound, can direct the stereochemical outcome of subsequent reactions. A concise and protective group-free asymmetric total synthesis of (S,S)-muricatacin has been developed, highlighting the importance of stereocontrolled routes to these bioactive compounds. acs.org
| Intermediate | Target Bioactive Molecule | Therapeutic Area |
| γ-Keto Esters (derivable from hydroxy ketones) | Hydroxyethylene Dipeptide Isosteres | HIV-1 Protease Inhibitors, Renin Inhibitors. google.com |
| Chiral Precursors | (-)-Muricatacin | Cytotoxic Agent. nih.govcapes.gov.brresearchgate.net |
Precursor in Biosynthetic Pathways of Related Hydroxy Ketones and Lactones
Enzymatic Transformations and Biocatalytic Substrate Potential
The stereochemistry of this compound makes it a specific substrate for various enzymes, particularly aldolases and ketoreductases, which are key tools in biocatalysis for the production of chiral compounds.
Aldolases are enzymes that catalyze aldol (B89426) reactions, forming carbon-carbon bonds. Biocatalytic methods using aldolases, such as engineered enzymes, can achieve high stereoselectivity in the synthesis of β-hydroxy ketones. For instance, 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) from Thermotoga maritima (DERA_Tma_) has been utilized in the synthesis of 4-hydroxyhexan-2-one. csic.es Similarly, D-fructose-6-phosphate aldolase (FSA) variants are effective catalysts for aldol additions leading to chiral intermediates. csic.es The stereochemical differences between enantiomers like (4R)- and (4S)-4-hydroxy-2-hexanone can significantly influence their interaction with the active sites of these enzymes.
Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols. The reduction of dicarbonyl compounds can be controlled to yield either the α-hydroxy ketone or the corresponding diol. researchgate.net For example, the alcohol reductase from Lactobacillus brevis (LbADH) is known to be (R)-selective. researchgate.net The biotransformation of (2,5)-hexanedione to (5R)-hydroxyhexane-2-one has been demonstrated using Lactobacillus kefiri, showcasing the potential for producing specific enantiomers of hydroxy ketones.
| Enzyme Class | Enzyme Example | Transformation | Relevance |
| Aldolase | DERA_Tma | Aldol addition to form 4-hydroxyhexan-2-one. csic.es | Synthesis of chiral β-hydroxy ketones. |
| Aldolase | FSA variants | Aldol additions to form chiral intermediates. csic.es | Synthesis of complex chiral molecules. |
| Ketoreductase | LbADH | (R)-selective reduction of ketones. researchgate.net | Production of chiral alcohols. |
| Ketoreductase | Lactobacillus kefiri whole cells | Reduction of (2,5)-hexanedione to (5R)-hydroxyhexane-2-one. | Enantioselective synthesis of hydroxy ketones. |
Microorganisms possess diverse metabolic pathways for the degradation and transformation of organic compounds, including hydroxy ketones. In Comamonas testosteroni TA441, the degradation pathway of testosterone involves the formation of 4-hydroxy-2-oxohexanoic acid from 2-hydroxyhexa-2,4-dienoic acid, catalyzed by the hydratase TesE. nih.govuniprot.org This hydroxy acid is structurally very similar to this compound.
Pseudomonas species are well-known for their ability to degrade aromatic hydrocarbons, and their metabolic pathways often involve intermediates that are analogous to hydroxy ketones. enviro.wikiresearchgate.netgavinpublishers.comnih.gov For example, the sal gene cluster in Pseudomonas sp. SL-6 includes a gene for 2-hydroxyhexa-2,4-dienoate hydratase (salE) and 4-hydroxy-2-oxovalerate aldolase (salG), indicating the presence of enzymatic machinery capable of processing such compounds. researchgate.net
Lactic acid bacteria, such as Lactobacillus species, are also known to metabolize related compounds. nih.govnih.govoup.com For example, Lactobacillus kefiri has been successfully used for the enantioselective synthesis of (5R)-hydroxyhexane-2-one. The metabolic pathways in these bacteria can be harnessed for the production of valuable chiral chemicals.
| Microorganism | Relevant Pathway/Enzyme | Metabolite(s) |
| Comamonas testosteroni | Testosterone degradation (TesE hydratase). nih.govuniprot.org | 4-hydroxy-2-oxohexanoic acid. nih.govresearchgate.net |
| Pseudomonas sp. | Aromatic hydrocarbon degradation (sal cluster). researchgate.netnih.gov | 2-hydroxyhexa-2,4-dienoate, 4-hydroxy-2-oxovalerate. researchgate.net |
| Lactobacillus kefiri | Ketone reduction. | (5R)-hydroxyhexane-2-one. |
Applications of 4r 4 Hydroxyhexan 2 One in Advanced Organic Synthesis
Development of Complex Carbon Scaffolds and Heterocyclic Systems
A significant application of (4R)-4-hydroxyhexan-2-one and its precursors lies in the chemoenzymatic synthesis of complex nitrogen-containing heterocycles. researchgate.net Nitrogen heterocycles, particularly piperidines, are prevalent structural motifs in a vast number of natural products and pharmaceutical drugs. researchgate.netmdpi.com
Research has demonstrated a powerful two-step strategy for creating functionalized N-heterocycles. The process begins with a biocatalytic aldol (B89426) addition, where an enzyme facilitates the precise formation of a carbon-carbon bond. researchgate.net Specifically, engineered variants of d-fructose-6-phosphate aldolase (B8822740) (FSA) have been used to catalyze the addition of simple ketones to N-Cbz-protected aminoaldehydes. researchgate.net This reaction produces chiral aldol adducts like (R)-N-Cbz-6-amino-4-hydroxyhexan-2-one with high stereoselectivity. researchgate.net In a subsequent step, these linear, chiral intermediates undergo intramolecular reductive amination, where the molecule folds and cyclizes to form the desired N-heterocyclic derivative, such as a substituted piperidine (B6355638). This method highlights the utility of the hydroxyketone framework in generating stereodefined cyclic systems that are otherwise challenging to synthesize.
| Reaction Type | Key Reactants | Enzyme Catalyst | Key Product Intermediate | Final Transformation |
|---|---|---|---|---|
| Biocatalytic Aldol Addition | Propanone, N-Cbz-3-aminopropanal | d-fructose-6-phosphate aldolase (FSA) variants | (R)-N-Cbz-6-amino-4-hydroxyhexan-2-one researchgate.net | Intramolecular Reductive Amination to N-heterocycles |
Synthesis of Key Pharmaceutical and Agrochemical Intermediates
The value of this compound is particularly evident in its application as a key intermediate for biologically active molecules used in the agrochemical and pharmaceutical sectors.
In the field of agrochemicals, this compound has been identified as a crucial component of insect pheromones. researchgate.net Specifically, it is the male-produced sex pheromone of the longhorn beetles Hylotrupes bajulus (the house longhorn beetle) and Pyrrhidium sanguineum. researchgate.net The synthesis of this enantiomerically pure compound is essential for developing effective pest management strategies. researchgate.net These synthetic pheromones can be used in traps for monitoring insect populations or for mating disruption, providing an environmentally benign alternative to broad-spectrum pesticides. The synthesis also confirmed the absolute configuration of the natural pheromone as (3R)-3-hydroxy-2-hexanone (an alternative IUPAC name for the same structure). researchgate.net
| Compound | Role | Target Species | Reference |
|---|---|---|---|
| (3R)-3-Hydroxy-2-hexanone | Male Sex Pheromone | Hylotrupes bajulus, Pyrrhidium sanguineum | researchgate.net |
While a direct synthesis of a marketed drug using this specific intermediate is not prominently documented, its role in creating complex piperidine scaffolds is highly relevant to the pharmaceutical industry. mdpi.com The piperidine ring is a privileged structure in drug discovery, appearing in numerous blockbuster drugs. By providing a reliable, stereocontrolled route to chiral piperidine precursors, the methodologies involving this compound contribute directly to the synthesis of potential new therapeutic agents. researchgate.net
Future Research Directions and Perspectives on 4r 4 Hydroxyhexan 2 One
Advancements in High-Throughput Asymmetric Catalysis for Improved Efficiency
The synthesis of enantiomerically pure compounds like (4R)-4-hydroxyhexan-2-one heavily relies on asymmetric catalysis. Future progress will be significantly influenced by the development of high-throughput screening (HTS) methods to rapidly identify and optimize catalysts for aldol (B89426) reactions, the key transformation for producing β-hydroxy ketones.
Innovations in HTS platforms are crucial for accelerating the discovery of new and more efficient catalysts. nih.gov One such approach involves DNA-encoded catalyst libraries, which allow for the simultaneous screening of millions of potential small-molecule catalysts in various organic and aqueous solvents. nih.gov This method has shown the potential to greatly increase the throughput of catalyst discovery efforts. nih.gov For aldol reactions, HTS assays are often colorimetric or fluorometric, designed to detect the formation of the desired product and quantify its enantiomeric excess. hilarispublisher.com
The development of novel catalyst systems is another critical frontier. While organocatalysts derived from natural amino acids like L-proline have been significant, the focus is shifting towards creating more robust and reusable catalysts. rsc.org Research into chiral polymeric nanoparticles as catalyst supports and the use of unique catalyst backbones, such as partially reduced BINOL (H8-BINOL), are promising areas. rsc.orgacs.org These advancements aim to improve catalyst loading, reaction times, and substrate concentration to achieve high yields and enantioselectivity on an industrial scale. hilarispublisher.com
Table 1: Emerging Catalytic Strategies for Asymmetric Aldol Reactions
| Catalytic Approach | Description | Potential Advantages |
| DNA-Encoded Libraries | Large combinatorial libraries of small-molecule catalysts are encoded with DNA tags for rapid screening. nih.gov | Massively parallel screening, accelerated discovery of novel catalysts. nih.gov |
| Long-Chain Peptide Catalysts | Bioprocesses are used for screening and optimizing peptide-based catalysts for asymmetric aldol reactions. hilarispublisher.com | High selectivity and efficiency, potential for broader substrate scope. hilarispublisher.com |
| Chiral Polymeric Nanoparticles | Organocatalysts are immobilized on polymeric nanoparticles. rsc.org | Improved reusability, potential for solvent-free conditions. rsc.org |
| H8-BINOL Organocatalysts | Partially hydrogenated BINOL derivatives are used as chiral Brønsted acids. acs.org | High yields and excellent enantioselectivities for a range of β-hydroxy ketones. acs.org |
| Metal-Catalyzed Systems | Copper(I) and other transition metals are used to catalyze transfer aldol-type reactions. rsc.orgresearchgate.net | Mild reaction conditions, tolerance of various functional groups. rsc.orgresearchgate.net |
Exploration of Novel Biocatalytic Systems and Directed Evolution for Stereocontrol
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. The use of enzymes, such as aldolases and dehydrogenases, is a key area of future research for the production of this compound.
Directed evolution, a technique that mimics natural selection in the laboratory, is a powerful tool for tailoring enzymes to specific industrial needs. nih.gov This involves creating large libraries of enzyme variants through random mutagenesis and then screening them for improved activity, stability, and stereoselectivity. nih.gov For instance, researchers have developed HTS methods to screen l-threonine (B559522) aldolase (B8822740) mutants for enhanced aldol condensation activity. nih.gov By systematically altering amino acids in the active site, enzymes can be engineered to accommodate a wider range of substrates and achieve precise stereocontrol. hilarispublisher.com
The exploration of novel microbial sources for robust biocatalysts is another promising avenue. Whole-cell biocatalysis, using microorganisms like Lactobacillus kefiri, has been successfully employed for the asymmetric reduction of prochiral ketones to obtain enantiomerically pure secondary alcohols. researchgate.net This approach is cost-effective and environmentally friendly. researchgate.net Future work will likely focus on discovering and engineering new enzymes from diverse microbial habitats to expand the biocatalytic toolbox for synthesizing chiral hydroxy ketones.
Integration of this compound in Biomimetic Synthesis Approaches
Biomimetic synthesis, which seeks to emulate nature's synthetic strategies, presents an exciting frontier for utilizing this compound. This approach often involves cascade reactions that can construct complex molecular architectures in a single step, mirroring biosynthetic pathways. uni-muenchen.de
This compound can serve as a key building block in the biomimetic synthesis of complex natural products, particularly polyketides. uni-muenchen.de Polyketides are a large and diverse class of natural products with a wide range of biological activities. uni-muenchen.de The structural motif of this compound is a common feature in these molecules. Research in this area will focus on designing synthetic routes that mimic the enzymatic cyclizations and condensations found in polyketide biosynthesis. uni-muenchen.de This could lead to more efficient and elegant total syntheses of medicinally important compounds.
Computational Chemistry Approaches for Elucidating Reaction Mechanisms and Predicting Stereoselectivity
Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms and enabling the prediction of stereochemical outcomes. For the synthesis of this compound, computational methods will play a crucial role in designing more effective catalytic systems.
Density Functional Theory (DFT) calculations can be used to model the transition states of aldol reactions, helping to understand the factors that govern stereoselectivity. rsc.orgresearchgate.net By analyzing the energies of different reaction pathways, chemists can rationally design catalysts that favor the formation of the desired (4R) enantiomer. acs.org For example, computational studies have been used to construct full catalytic cycles for copper-catalyzed retro-aldol/aldol reactions, revealing a flat reaction energy profile consistent with mild experimental conditions. rsc.orgresearchgate.net
Furthermore, computational screening can accelerate the discovery of new catalysts by predicting their potential effectiveness before they are synthesized and tested in the lab. nih.gov This predictive power can significantly reduce the time and resources required for catalyst development. nih.gov The use of quantum chemical calculations to predict unknown reactions and explore synthetic routes is a growing trend that will undoubtedly impact the future synthesis of this compound. nih.gov
Expanded Investigations into its Biological Roles and Potential as a Bioactive Scaffold
While this compound is primarily valued as a synthetic intermediate, there is growing interest in its own biological activities and its potential as a scaffold for the development of new bioactive molecules.
Some β-hydroxy ketones have shown promising biological activity, including potential anti-cancer and antimicrobial properties. Although specific data for this compound is limited, its structural similarity to other bioactive compounds suggests that it warrants further investigation. For instance, the related compound (R)-3-hydroxyhexan-2-one is a known or suspected pheromone component for numerous insect species. researchgate.netresearchgate.net
Future research should focus on systematic screening of this compound and its derivatives for a wide range of biological activities. This could involve assays for cytotoxicity against cancer cell lines, antimicrobial activity against pathogenic bacteria and fungi, and immunomodulatory effects. mdpi.com The stereochemistry at the C4 position is likely to be crucial for any observed biological activity, making the availability of enantiomerically pure this compound essential for these studies. The discovery of significant biological activity could open up new applications for this compound in medicine and agriculture.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (4R)-4-hydroxyhexan-2-one in laboratory settings?
- Methodological Answer :
- Stereoselective Synthesis : Utilize asymmetric reduction of 4-oxohexan-2-one using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) to achieve the (4R) configuration. Monitor reaction progress via TLC or GC-MS to ensure intermediate purity.
- Enzymatic Approaches : Explore ketoreductases in biocatalytic systems for enantioselective reduction, as seen in analogous hydroxy ketone syntheses .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis.
Q. How can researchers confirm the enantiomeric purity and absolute configuration of this compound?
- Methodological Answer :
- Chiral HPLC : Employ a Chiralpak® AD-H column with a hexane/isopropanol mobile phase (90:10) to resolve enantiomers. Compare retention times with racemic standards.
- Polarimetry : Measure optical rotation ([α]D) and compare to literature values for (4R)-configured hydroxy ketones.
- X-ray Crystallography : For definitive confirmation, co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) and analyze diffraction patterns .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for characteristic signals: δ 1.5–1.7 ppm (CH2 groups), δ 2.1–2.3 ppm (ketone-adjacent CH2), and δ 4.3–4.5 ppm (hydroxy-bearing CH).
- ¹³C NMR : Confirm carbonyl (δ 210–215 ppm) and hydroxyl-bearing carbon (δ 70–75 ppm).
- IR : Identify O-H stretch (~3400 cm⁻¹) and ketone C=O stretch (~1715 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence the stereochemical outcomes in this compound synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in asymmetric reductions, enhancing enantiomeric excess (ee). Nonpolar solvents may favor racemization.
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic resolution side reactions. Use jacketed reactors for precise control.
- Catalyst Loading : Optimize chiral catalyst concentrations (e.g., 5–10 mol%) via DoE (Design of Experiments) to balance yield and ee .
Q. What computational strategies can predict the reactivity and stability of this compound in enzymatic systems?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with NADPH-dependent ketoreductases using software like GROMACS. Focus on binding pocket dynamics and hydrogen-bonding networks.
- DFT Calculations : Calculate transition-state energies for reduction steps using Gaussian09 to identify rate-limiting steps.
- Docking Studies : Use AutoDock Vina to predict substrate orientation in active sites of homologous enzymes .
Q. How can researchers resolve contradictions in kinetic data for this compound’s oxidation pathways?
- Methodological Answer :
- Mechanistic Probes : Use isotopically labeled substrates (e.g., ²H at C4) to track hydride transfer in oxidation reactions.
- In Situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to capture transient intermediates.
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to decouple competing pathways (e.g., radical vs. ionic mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
